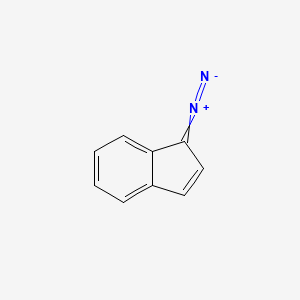

1-Diazo-1H-indene

説明

Structure

3D Structure

特性

CAS番号 |

35847-40-6 |

|---|---|

分子式 |

C9H6N2 |

分子量 |

142.16 g/mol |

IUPAC名 |

1-diazoindene |

InChI |

InChI=1S/C9H6N2/c10-11-9-6-5-7-3-1-2-4-8(7)9/h1-6H |

InChIキー |

LIIOKUFYMPKYKL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC2=[N+]=[N-] |

製品の起源 |

United States |

Synthetic Methodologies for 1 Diazo 1h Indene and Analogs

Diazo Transfer Reactions

Diazo transfer reactions are a cornerstone for the synthesis of diazo compounds, involving the transfer of a diazo group from a donor, typically a sulfonyl azide (B81097), to a CH-acidic acceptor compound. thieme-connect.de This method is particularly effective for compounds with activated methylene (B1212753) groups, such as those found in indene (B144670) derivatives. thieme-connect.de

Base-Catalyzed Diazo Transfer from Sulfonyl Azides

The most common approach for the synthesis of 1-diazo-1H-indene and its analogs involves a base-catalyzed diazo transfer reaction using a sulfonyl azide. thieme-connect.deorgsyn.org In this reaction, a base is used to deprotonate the active methylene position of the indene precursor, generating a carbanion that subsequently reacts with the sulfonyl azide.

The general mechanism involves the attack of the indene anion on the terminal nitrogen of the sulfonyl azide, followed by the elimination of a sulfonamide anion to yield the desired diazo compound. thieme-connect.de Tosyl azide (p-toluenesulfonyl azide) has traditionally been the most frequently employed reagent for this purpose. thieme-connect.deorgsyn.org However, other sulfonyl azides, such as mesyl azide (methanesulfonyl azide), have also been utilized, offering advantages in purification due to the water solubility of the sulfonamide byproduct. orgsyn.org

The choice of base is crucial for the success of the reaction and can influence the yield and reaction time. Common bases include organic amines like piperidine (B6355638) and triethylamine (B128534), as well as stronger bases like sodium methoxide. thieme-connect.demdpi.com For instance, the synthesis of 2-diazo-1H-indene-1,3(2H)-dione from indane-1,3-dione using tosyl azide has been reported with varying yields depending on the base and solvent system, with triethylamine and ethanol (B145695) being effective choices. mdpi.com

Table 1: Examples of Base-Catalyzed Diazo Transfer Reactions for Indene Analogs

| Indene Precursor | Sulfonyl Azide | Base | Solvent | Yield (%) | Reference |

| Indane-1,3-dione | Tosyl azide | Triethylamine | Ethanol | 80 | mdpi.com |

| Indane-1,3-dione | Tosyl azide | - | THF | 88 | mdpi.com |

| Indane-1,3-dione | Tosyl azide | - | Ethanol | 93 | mdpi.com |

| 2-Methyl-1H-inden-1-one tosylhydrazone | - | Sodium methoxide | Dichloromethane/Hexane | - | thieme-connect.de |

Note: The table presents data on the synthesis of a closely related analog, 2-diazo-1H-indene-1,3(2H)-dione, to illustrate the reaction conditions.

Utilization of Heterocyclic Diazo Transfer Reagents

In recent years, the development of safer and more efficient diazo transfer reagents has been a significant area of research. Heterocyclic diazo transfer reagents have emerged as promising alternatives to traditional sulfonyl azides. researchgate.netresearchgate.netscispace.com These reagents often exhibit improved safety profiles and can facilitate the reaction under milder conditions.

One notable example is 2-azido-1,3-dimethylimidazolinium chloride (ADMC), which has been shown to be an efficient reagent for the diazo-transfer reaction with 1,3-dicarbonyl compounds. researchgate.netresearchgate.net Another related reagent, 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP), has demonstrated high diazo-transfer ability to primary amines even without a metal catalyst. researchgate.net These reagents are advantageous due to the high water solubility of their byproducts, simplifying the isolation of the desired diazo compound. researchgate.net

Furthermore, imidazole-1-sulfonyl azide has been developed as a diazo transfer reagent, with its hydrogen sulfate (B86663) salt being proposed as a safer alternative to the potentially explosive parent compound. scispace.com 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) is another heterocyclic reagent that has been reported for effective diazo transfer to activated methylene compounds. scispace.com

Table 2: Examples of Heterocyclic Diazo Transfer Reagents

| Reagent | Abbreviation | Key Features | Reference |

| 2-Azido-1,3-dimethylimidazolinium chloride | ADMC | Efficient for 1,3-dicarbonyls, water-soluble byproducts | researchgate.netresearchgate.net |

| 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate | ADMP | High reactivity, metal-free for amine diazotization | researchgate.net |

| Imidazole-1-sulfonyl azide hydrogen sulfate | - | Safer, crystalline solid | scispace.com |

| 2-Azido-4,6-dimethoxy-1,3,5-triazine | ADT | Effective for activated methylenes | scispace.com |

Methodological Advancements in Diazo Group Introduction

Beyond the classical base-catalyzed approach, advancements in synthetic methodology have provided alternative strategies for the introduction of the diazo group into indene systems. These methods often aim to overcome limitations associated with substrate sensitivity or to provide access to a broader range of functionalized diazoindenes.

One significant advancement is the "deformylative diazo transfer" and the more recent "detrifluoroacetylative diazo transfer" methods. orgsyn.org These two-step procedures involve the initial acylation of a ketone, followed by a base-promoted reaction with a sulfonyl azide. orgsyn.org While direct diazo transfer to simple ketone enolates is often not feasible, this indirect approach allows for the efficient synthesis of α-diazo ketones. orgsyn.org

Furthermore, tandem reactions have been developed to construct highly substituted indenes from diazo compounds. For instance, a BF₃·OEt₂ catalyzed tandem reaction of α-diazo-esters and propargyl alcohols has been shown to produce highly substituted and conjugated indene systems in excellent yields. acs.org This method involves a sequence of events including a Meyer-Schuster rearrangement, nucleophilic attack of the diazo compound, and subsequent electrocyclization. acs.org

Recent research has also explored the use of photoredox catalysis to generate radicals from diazo compounds, opening up new avenues for their reactivity. acs.org While not a direct diazo transfer method, these light-induced transformations offer novel strategies for functionalizing molecules using diazo precursors. acs.org

Reactivity Profiles and Mechanistic Investigations of 1 Diazo 1h Indene Systems

Thermal and Photochemical Nitrogen Extrusion for Carbene Generation

The decomposition of diazo compounds, such as 1-diazo-1H-indene, serves as a classic and efficient method for the generation of highly reactive carbene intermediates. This transformation is typically initiated by either thermal or photochemical activation, leading to the irreversible extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process that drives the reaction forward.

The unimolecular decomposition of 1-diazo-1H-indene proceeds through the cleavage of the C-N bond, resulting in the loss of N₂ gas and the formation of a carbene. This process can be initiated through two primary pathways:

Thermal Decomposition: Upon heating, 1-diazo-1H-indene undergoes nitrogen extrusion to yield the corresponding carbene, 1H-inden-1-ylidene. The reaction mechanism is believed to proceed through a transition state where the C-N bond is significantly stretched. The stability of the diazo compound is a critical factor, with decomposition temperatures varying based on the compound's structure and substituents. Analogous thermal decompositions, such as those of 1-pyrazolines, have been studied and show that after nitrogen loss, a biradical species is formed which then undergoes further rearrangement. researchgate.net

Photochemical Decomposition: Irradiation of a diazo compound with ultraviolet (UV) light provides the necessary energy to excite the molecule to a singlet excited state. This excited state can then rapidly lose nitrogen to form a singlet carbene. Alternatively, intersystem crossing can occur to a triplet excited state, which upon nitrogen extrusion, would yield a triplet carbene. The specific spin state of the resulting carbene is crucial as it dictates its subsequent reactivity. For many diazo compounds, direct photolysis is presumed to generate the singlet carbene, which may then equilibrate with the triplet state. researchgate.net

Figure 1: General scheme for the thermal or photochemical decomposition of 1-diazo-1H-indene.

Figure 1: General scheme for the thermal or photochemical decomposition of 1-diazo-1H-indene.The primary intermediate formed from the nitrogen extrusion of 1-diazo-1H-indene is the carbene known as 1H-inden-1-ylidene. Carbenes are highly reactive species due to the presence of a divalent carbon atom with only six valence electrons, making them potent electrophiles and prone to rapid intramolecular rearrangements or intermolecular reactions.

Direct observation and characterization of such transient species are challenging and require specialized spectroscopic techniques:

Matrix Isolation Spectroscopy: This is a powerful method for studying highly reactive molecules. ebsco.com The technique involves trapping the species of interest, in this case, the indenylidene carbene, in a cryogenic matrix of an inert gas (e.g., argon or nitrogen) at very low temperatures (typically near absolute zero). ebsco.comwikipedia.org This isolation prevents the reactive intermediate from dimerizing or reacting with other molecules, allowing for its characterization by methods such as infrared (IR) and UV-Vis spectroscopy. uc.ptastrochem.org For instance, the analogous dimethylvinylidene carbene was successfully generated and characterized by IR spectroscopy in an argon matrix, with experimental vibrational frequencies matching those computed by density functional theory (DFT). nih.gov

Laser Flash Photolysis (LFP): LFP is a time-resolved technique used to study the kinetics of photochemical reactions and to detect transient intermediates. scielo.brnih.gov In a typical LFP experiment involving 1-diazo-1H-indene, a short, high-intensity laser pulse would be used to initiate the photodecomposition. The formation and decay of the resulting indenylidene carbene could then be monitored in real-time by measuring changes in optical absorption. This method allows for the determination of the carbene's lifetime and its reaction rate constants with various quenching agents. acs.org

While the free indenylidene carbene is transient, its stability is significantly enhanced when coordinated to a metal center. Numerous stable ruthenium-indenylidene complexes have been synthesized and are widely used as highly efficient catalysts in olefin metathesis reactions, which implicitly confirms the structural viability of the indenylidene moiety. nih.govresearchgate.netnih.gov

The rate of nitrogen extrusion from diazoindenes and the selectivity of subsequent reactions of the resulting carbene are significantly influenced by the presence of substituents on the indene (B144670) ring system. Studies have been conducted on the pyrolysis of various indenyl diazo compounds to understand these effects. researchgate.net The electronic nature of the substituents plays a critical role:

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) groups can stabilize the diazo compound by delocalizing the negative charge from the carbon atom bearing the diazo group. This increased stability generally leads to a higher activation energy for thermal decomposition, requiring more stringent conditions (i.e., higher temperatures) to initiate nitrogen loss.

Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) or amino (-NR₂) groups can destabilize the diazo compound by increasing electron density at the diazo carbon. This destabilization lowers the activation energy for decomposition, resulting in faster rates of nitrogen extrusion at lower temperatures.

These electronic effects modulate the reaction kinetics by influencing the stability of the ground state of the diazo compound relative to the transition state for nitrogen elimination. The following table summarizes the expected trends.

| Substituent Type | Position on Indene Ring | Expected Effect on Diazo Stability | Expected Effect on Rate of N₂ Extrusion |

| Electron-Donating (e.g., -OCH₃) | Phenyl ring | Destabilization | Increase |

| Electron-Withdrawing (e.g., -NO₂) | Phenyl ring | Stabilization | Decrease |

| Steric Bulk | Near diazo group | May cause steric strain | Can either increase or decrease rate |

This table presents generalized expected effects based on established principles of physical organic chemistry.

Rearrangement Reactions

While 1-diazo-1H-indene itself does not possess the requisite structure to undergo the classic Wolff rearrangement, this reaction is a fundamentally important and closely related pathway for a specific class of diazo compounds: α-diazo ketones. Understanding this rearrangement provides critical context for the reactivity of carbenes generated from cyclic diazo carbonyl precursors.

The Wolff rearrangement is a reaction in which an α-diazocarbonyl compound is converted into a ketene (B1206846) through the extrusion of dinitrogen, accompanied by a 1,2-rearrangement. researchgate.net The reaction is typically induced thermally, photochemically, or through catalysis (often with silver salts). acs.org

The mechanism involves the initial formation of an α-ketocarbene. This carbene then undergoes a concerted migration of the group adjacent to the carbonyl (R') to the carbene carbon, with simultaneous formation of a C=C double bond, yielding a ketene intermediate.

When the α-diazo ketone is cyclic, the Wolff rearrangement results in a ring-contraction reaction. A highly pertinent example is the visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones. In this process, the six-membered ring of the naphthalenone system contracts to a five-membered ring, generating a highly reactive ketene intermediate which is an indene derivative. This ketene is then trapped by a nucleophile, such as an alcohol, to yield a stable 1H-indene-3-carboxylate product. rsc.org This reaction provides an elegant synthetic route to functionalized indene scaffolds, directly linking the Wolff rearrangement to the indene chemical space. rsc.org

Figure 2: Ring contraction via Wolff Rearrangement of 1-diazonaphthalen-2(1H)-one to form an indenyl ketene intermediate.

Figure 2: Ring contraction via Wolff Rearrangement of 1-diazonaphthalen-2(1H)-one to form an indenyl ketene intermediate.Ketenes (R₂C=C=O) are characterized by their cumulated double bonds and are highly reactive, versatile intermediates in organic synthesis. The central carbon is electrophilic and readily undergoes attack by various nucleophiles. The ketene intermediates generated from the Wolff rearrangement of cyclic diazo ketones can undergo several characteristic reactions:

Nucleophilic Addition: Ketenes react rapidly with a wide range of nucleophiles. This is the most common method for trapping these intermediates.

With water , they form carboxylic acids.

With alcohols , they form esters. This is demonstrated in the conversion of 1-diazonaphthalen-2(1H)-ones to 1H-indene-3-carboxylates, where various alcohols are used to trap the ketene. rsc.org

With amines (primary or secondary), they form amides.

[2+2] Cycloaddition: Ketenes are excellent partners in [2+2] cycloaddition reactions, reacting with alkenes to form cyclobutanones and with imines to form β-lactams (the core structure of penicillin and related antibiotics).

The reactivity of the ketene intermediate provides a powerful tool for constructing complex molecular architectures from relatively simple diazo precursors.

| Reactant | Product Type |

| Water (H₂O) | Carboxylic Acid |

| Alcohol (R-OH) | Ester |

| Amine (R₂NH) | Amide |

| Alkene | Cyclobutanone |

| Imine | β-Lactam |

This table summarizes the primary reaction pathways for ketene intermediates.

Van Alphen-Huttel Rearrangements in Spiro Systems

The Van Alphen-Huttel rearrangement is a characteristic reaction of 3H-pyrazoles, which can be formed from the 1,3-dipolar cycloaddition of diazo compounds to alkynes. In the context of 1-diazo-1H-indene, this rearrangement is particularly relevant to the spiro[indene-1,3'-pyrazole] systems that result from its reaction with acetylenic dipolarophiles.

This thermal or acid-catalyzed isomerization involves the transformation of the initially formed, non-aromatic 3H-pyrazole into a stable, aromatic 1H-pyrazole. The mechanism proceeds through a sigmatropic shift of a substituent from the C3 (spiro) carbon of the pyrazole (B372694) ring. For spiro[indene-1,3'-pyrazole] derivatives, two primary rearrangement pathways are possible, dictated by the migratory aptitude of the groups at the spiro center and the substitution pattern on the pyrazole ring. researchgate.net

Migration to Nitrogen: One pathway involves a 1,5-sigmatropic shift of one of the indenyl groups from the C3 carbon to the N2 nitrogen of the pyrazole ring. This is often observed when the pyrazole ring possesses a strong electron-withdrawing group at the C4 position. researchgate.net This rearrangement results in the formation of a stable, aromatic N-substituted 1H-pyrazole derivative, effectively relieving the steric strain of the spirocyclic system.

Migration to Carbon: Alternatively, a 1,5-sigmatropic shift can occur from the C3 carbon to the adjacent C4 carbon of the pyrazole ring. This pathway is favored when the C5 position of the pyrazole has an electron-withdrawing substituent. researchgate.net This migration initially forms a 4H-pyrazole, which is a relatively stable, non-aromatic intermediate. Subsequent tautomerization or further rearrangements can then lead to a fully aromatic 1H-pyrazole. researchgate.netclockss.org

Studies on analogous systems, such as 3,3-diphenyl-3H-pyrazoles, have shown that the regioselectivity of the rearrangement is highly dependent on the electronic nature of the substituents on the pyrazole ring. researchgate.net In some cases, the initially formed C-rearranged product (4H-pyrazole) can undergo a retro-rearrangement back to the spiro-3H-pyrazole intermediate before isomerizing to the more thermodynamically stable N-rearranged product. clockss.org This highlights the complexity and reversibility of the competing pathways in these systems.

Cycloaddition Reactions

1-Diazo-1H-indene, as a 1,3-dipole, readily participates in cycloaddition reactions, providing a powerful method for the construction of five-membered heterocyclic rings.

1,3-Dipolar Cycloadditions with Olefinic and Acetylenic Dipolarophiles

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of the reactivity of 1-diazo-1H-indene. wikipedia.org This reaction involves the concerted [3+2] cycloaddition of the diazo compound to a variety of dipolarophiles, most commonly alkenes and alkynes, to yield pyrazoline and pyrazole derivatives, respectively. wikipedia.orgresearchgate.net

When 1-diazo-1H-indene reacts with an olefinic dipolarophile, the product is a spiro[indene-1,3'-pyrazoline]. The reaction is typically stereospecific, meaning the stereochemistry of the alkene is retained in the newly formed pyrazoline ring. The regioselectivity is governed by the electronic and steric properties of both the diazo compound and the alkene. Similarly, reaction with acetylenic dipolarophiles affords spiro[indene-1,3'-pyrazole] derivatives directly, which are aromatic and generally more stable than their pyrazoline counterparts. nih.gov

The versatility of this reaction allows for the incorporation of a wide range of substituents into the heterocyclic product by varying the structure of the dipolarophile. Electron-deficient olefins and acetylenes are particularly reactive partners in these cycloadditions.

Formation and Transformations of Pyrazoline Adducts

The initial products of the 1,3-dipolar cycloaddition of 1-diazo-1H-indene with alkenes are Δ¹-pyrazolines. These compounds are often unstable and can undergo several subsequent transformations. enamine.net

Isomerization: Δ¹-Pyrazolines frequently isomerize to the more thermodynamically stable Δ²-pyrazolines. This process is particularly rapid when a substituent on the pyrazoline ring can enter into conjugation with the newly formed C=N double bond.

Oxidation/Aromatization: The pyrazoline ring can be oxidized to the corresponding aromatic pyrazole. This can occur spontaneously with exposure to air, particularly for certain substitution patterns, or can be induced by chemical oxidants.

Denitrogenation: Photochemical or thermal extrusion of nitrogen gas (N₂) from the pyrazoline ring is a common transformation. This reaction generates a cyclopropane (B1198618) ring, yielding spiro[indene-1,1'-cyclopropane] derivatives. This serves as an alternative to direct cyclopropanation from the corresponding carbene. enamine.net

Rearrangement: As discussed in section 3.2.3, pyrazoline adducts derived from alkynes (3H-pyrazoles) are prone to undergo the Van Alphen-Huttel rearrangement to form stable aromatic 1H-pyrazoles. researchgate.net

| Precursor | Reaction Type | Product | Ref. |

| Spiro[indene-1,3'-(Δ¹-pyrazoline)] | Isomerization | Spiro[indene-1,3'-(Δ²-pyrazoline)] | enamine.net |

| Spiro[indene-1,3'-pyrazoline] | Oxidation | Spiro[indene-1,3'-pyrazole] | enamine.net |

| Spiro[indene-1,3'-pyrazoline] | Photolysis/Thermolysis | Spiro[indene-1,1'-cyclopropane] + N₂ | enamine.net |

| Spiro[indene-1,3'-(3H-pyrazole)] | Thermal/Acid-Catalyzed | 1-Aryl/Alkyl-indazole derivatives | researchgate.net |

Transition Metal-Catalyzed Transformations

The decomposition of 1-diazo-1H-indene catalyzed by transition metals, such as rhodium(II), copper(I), or palladium(II) complexes, generates a highly reactive indenylidene-metal carbene intermediate. snnu.edu.cnnih.gov This intermediate is the gateway to a variety of powerful synthetic transformations, including carbene insertion and cyclopropanation reactions.

Carbene Insertion Reactions (C–H, X–H)

Transition metal-catalyzed carbene insertion is a powerful strategy for C-C and C-X bond formation, enabling the functionalization of otherwise unreactive bonds. rsc.org The electrophilic metal-carbene generated from 1-diazo-1H-indene can insert into a wide range of σ-bonds.

C–H Insertion: This reaction allows for the direct formation of a new C-C bond by inserting the carbene into an existing C-H bond. These reactions can be either intermolecular or intramolecular. Intramolecular C-H insertion is particularly useful for the synthesis of fused-ring systems. The reactivity generally follows the order C(sp³)–H > C(sp²)–H. The mechanism is typically considered to be a concerted process for singlet carbenes, which are stabilized by the metal catalyst. nih.gov

X–H Insertion: The indenylidene carbene can also insert into various heteroatom-hydrogen (X-H) bonds, where X can be O, N, S, Si, or B. nih.govresearchgate.netresearchgate.net This reaction provides a direct route to ethers, amines, thioethers, silanes, and boranes. The mechanism often involves the nucleophilic attack of the heteroatom on the electrophilic carbene carbon, forming a zwitterionic or ylidic intermediate, which then undergoes a proton transfer to yield the final product. nih.govrsc.org

The choice of metal catalyst and its ligand sphere is crucial for controlling the reactivity and selectivity (chemo-, regio-, and stereo-) of these insertion reactions. snnu.edu.cnnih.gov

Cyclopropanation and Related Intermolecular Processes

One of the most well-established reactions of metal carbenes is their addition to alkenes to form cyclopropanes. researchgate.net The indenylidene carbene, generated from 1-diazo-1H-indene and a suitable catalyst, reacts with olefins to produce spiro[indene-1,1'-cyclopropane] derivatives.

This transformation is highly valuable for constructing strained three-membered rings. The reaction is typically stereospecific, with the stereochemistry of the starting alkene being preserved in the cyclopropane product. A variety of transition metal catalysts are effective, with rhodium(II) and copper(I) complexes being the most common. univasf.edu.brscispace.com The catalyst choice can influence the efficiency and selectivity of the cyclopropanation. For instance, rhodium(II) carboxylates are often highly efficient for these transformations. scispace.com

The general mechanism involves the formation of the metal-carbene, which then transfers the carbene moiety to the alkene. While a concerted pathway is often invoked, stepwise mechanisms involving metallacyclobutane intermediates have also been considered, particularly depending on the metal used. scispace.com

| Catalyst | Substrate | Product Type | Ref. |

| Rh₂(OAc)₄ | Styrene | Spiro[indene-1,1'-(2'-phenylcyclopropane)] | scispace.com |

| Cu(I)OTf | Cyclohexene | Spiro[indene-1,1'-(bicyclo[4.1.0]heptane)] | scispace.com |

| Pd(OAc)₂ | 1-Hexene | Spiro[indene-1,1'-(2'-butylcyclopropane)] | scispace.com |

| Fe(porphyrin)Cl | Norbornene | Spiro[indene-1,1'-(tricyclo[4.2.1.0²,⁴]nonane)] | dntb.gov.ua |

Formal [4 + 1] and [3 + 2] Annulation Strategies

While specific examples detailing the participation of 1-diazo-1H-indene in formal [4 + 1] and [3 + 2] annulation reactions are not extensively documented, the known reactivity of analogous diazo compounds provides a framework for predicting its behavior. Diazo compounds are well-established as versatile C1 synthons in cycloaddition reactions.

In a formal [4 + 1] cycloaddition , 1-diazo-1H-indene would be expected to react with a four-atom component, such as a 1,3-diene, to construct a five-membered ring. This type of reaction is often catalyzed by transition metals, such as copper or rhodium, which facilitate the formation of a metal-carbene intermediate. For instance, copper(II)-catalyzed [4 + 1] annulations of enaminothiones with indoline-based diazo compounds have been shown to produce spiroindoline-fused S-heterocycles. This reaction proceeds through the in situ generation of a copper(I) carbene, followed by a cascade of C-S and C-C bond formations. A similar strategy could likely be applied to 1-diazo-1H-indene, reacting with suitable diene systems to afford indene-fused cyclopentene (B43876) derivatives.

[3 + 2] Annulation reactions are a more common reactivity mode for diazo compounds, which can act as 1,3-dipoles. These reactions are instrumental in the synthesis of five-membered heterocyclic rings. The reaction of 1-diazo-1H-indene with various dipolarophiles, such as alkenes, alkynes, and nitriles, would be expected to yield a range of indene-fused pyrazoline, pyrazole, and triazole derivatives, respectively. The regioselectivity of these cycloadditions is a critical aspect, often influenced by the electronic and steric properties of both the diazo compound and the dipolarophile. For example, phosphine-catalyzed asymmetric [3+2] cycloaddition of diazenes with Morita-Baylis-Hillman carbonates has been demonstrated to produce chiral dihydropyrazoles in high yields and enantioselectivities. Mechanistic studies, including DFT calculations, have been employed to understand the regioselectivity in such annulations, for instance, in the reaction of 2-arylidene-1,3-indandiones with ethyl 2,3-butadienoate.

| Annulation Strategy | Reactant Partner (Example) | Expected Product | Catalyst (Typical) |

| Formal [4 + 1] | 1,3-Butadiene | Indene-fused cyclopentene | Copper(II) or Rhodium(II) complexes |

| [3 + 2] Annulation | Styrene | Indene-fused pyrazoline | - (Thermal or Photochemical) |

| [3 + 2] Annulation | Phenylacetylene | Indene-fused pyrazole | - (Thermal or Photochemical) |

Metalloradical Processes and Carbene Radical Intermediates

A significant advancement in understanding the reactivity of diazo compounds has been the exploration of metalloradical catalysis, which provides access to carbene radical intermediates. These species exhibit unique reactivity patterns distinct from traditional singlet or triplet carbenes.

The synthesis of substituted 1H-indenes has been successfully achieved through the metalloradical activation of o-cinnamyl N-tosyl hydrazones, which serve as precursors to diazo compounds. chemrxiv.orgresearchgate.netresearchgate.netrsc.org This methodology utilizes a low-spin cobalt(II) complex, such as [Co(II)(MeTAA)], which activates the in situ generated diazo compound to form a Co(III)-carbene radical intermediate. chemrxiv.orgresearchgate.netresearchgate.netrsc.org This key intermediate then undergoes a controlled radical ring-closure onto the tethered vinyl group, leading to an indanyl/benzyl radical. chemrxiv.orgresearchgate.netresearchgate.netrsc.org Subsequent 1,2-hydrogen transfer results in the elimination of the 1H-indene product and regeneration of the cobalt(II) catalyst. chemrxiv.orgresearchgate.netresearchgate.netrsc.org

The involvement of these radical intermediates has been substantiated through a combination of experimental and computational studies. chemrxiv.orgresearchgate.netresearchgate.netrsc.org Trapping experiments using radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and dibenzoylperoxide (DBPO) have confirmed the presence of cobalt(III) carbene radicals. chemrxiv.orgresearchgate.netresearchgate.net Furthermore, electron paramagnetic resonance (EPR) spectroscopic spin-trapping experiments have provided direct evidence for the radical nature of the reaction. researchgate.net Density functional theory (DFT) calculations have elucidated the stepwise mechanism, supporting the formation of the Co(III)-carbene radical and the subsequent radical cyclization as the key steps. chemrxiv.orgresearchgate.netresearchgate.netrsc.org This metalloradical approach represents a formal intramolecular carbene insertion into a vinylic C(sp²)-H bond, made possible by the controlled radical process. chemrxiv.orgresearchgate.netresearchgate.net

| Catalyst System | Precursor | Key Intermediate | Product | Mechanistic Evidence |

| [Co(II)(MeTAA)] | o-Cinnamyl N-tosyl hydrazone | Co(III)-carbene radical | Substituted 1H-indene | DFT calculations, Radical trapping (TEMPO, DBPO), EPR spectroscopy |

Asymmetric Catalysis for Enantioselective Product Formation

The development of asymmetric catalytic systems for reactions involving diazo compounds is a highly sought-after goal in organic synthesis, enabling the production of chiral molecules with high enantiopurity. While specific applications of asymmetric catalysis to 1-diazo-1H-indene are emerging, the principles established with other diazo compounds and for the synthesis of chiral indene derivatives are highly relevant.

Chiral catalysts, typically based on transition metals like rhodium, copper, or cobalt, can be employed to control the stereochemical outcome of reactions involving carbene or carbene radical intermediates derived from 1-diazo-1H-indene. For instance, in the context of metalloradical cyclopropanation, D2-symmetric chiral amidoporphyrin ligands have been used with cobalt(II) catalysts to achieve highly asymmetric cyclopropanation of alkenes with α-alkynyldiazomethanes. researchgate.net This approach could be adapted for reactions of 1-diazo-1H-indene to generate chiral indene-fused cyclopropanes.

Furthermore, the enantioselective synthesis of 1-aminoindene derivatives has been achieved via asymmetric Brønsted acid catalysis, demonstrating that non-metallic catalytic systems can also induce high enantioselectivity in the formation of chiral indane frameworks. nih.gov This involves the cyclization of 2-alkenylbenzaldimines using a BINOL-derived chiral N-triflyl phosphoramide. While this does not directly involve a diazo compound, it highlights a successful strategy for the enantioselective synthesis of a key structural motif that could potentially be accessed from 1-diazo-1H-indene through appropriate functionalization and subsequent asymmetric transformation.

The design of chiral ligands is paramount in achieving high enantioselectivity. These ligands create a chiral environment around the metal center, which then directs the approach of the substrate and controls the stereochemistry of the bond-forming steps.

| Catalytic System | Reaction Type | Substrate Class | Chiral Product |

| Chiral Cobalt(II)-Amidoporphyrin | Asymmetric Cyclopropanation | Alkenes and diazo compounds | Chiral cyclopropanes |

| Chiral Brønsted Acid (N-triflyl phosphoramide) | Asymmetric Iminium Ion Cyclization | 2-Alkenylbenzaldimines | Chiral 1-aminoindenes |

Electrochemical Reactivity Studies

The electrochemical behavior of diazo compounds, including 1-diazo-1H-indene, represents a burgeoning field of study, offering green and efficient alternatives to traditional chemical methods for initiating reactions.

Electrochemical methods can initiate novel cascade reactions of diazo compounds that are not readily accessible through thermal or photochemical activation. chemrxiv.orgresearchgate.net For example, the electrolysis of styryl diazo imides in the presence of aryl thiols has been shown to initiate a cascade of thiolation, cyclization, and reduction, leading to the diastereoselective formation of 2,5-pyrrolidine-dione-fused thiochromans. chemrxiv.orgresearchgate.netchemrxiv.org This process is initiated by the one-electron oxidation of the thiol to a thiyl radical, which then engages in a series of radical addition and cyclization steps. chemrxiv.org

It is plausible that 1-diazo-1H-indene could participate in similar electrochemically-initiated cascade reactions. For instance, its reaction with suitable radical precursors under electrochemical conditions could lead to the formation of complex polycyclic structures incorporating the indene moiety. The ability to tune the reactivity by modifying the electrochemical parameters, such as the applied potential and the electrode material, offers a high degree of control over these cascade processes.

The electrochemical reduction and oxidation of diazo compounds provide access to radical ions and other reactive intermediates, opening up unique redox-mediated reaction pathways. The electrochemical oxidative difunctionalization of diazo compounds with two different nucleophiles has been demonstrated, proceeding through a carbene radical coupling process followed by further oxidation and nucleophilic addition. rsc.org This highlights the potential to form two new bonds at the carbon atom that originally bore the diazo group.

Mechanistic studies of these electrochemical reactions often employ techniques such as cyclic voltammetry and in situ spectroelectrochemistry to identify and characterize transient intermediates. nih.gov For example, EPR spectroelectrochemistry has been used to provide evidence for the formation of radical intermediates in electrochemical reactions of aryl diazonium salts. nih.gov Such studies are crucial for understanding the underlying mechanisms of these redox-mediated pathways and for designing new synthetic transformations. The electrochemical behavior of 1-diazo-1H-indene would likely involve the formation of a radical anion upon reduction or a radical cation upon oxidation, which could then undergo a variety of subsequent reactions, including dimerization, reaction with solvents or supporting electrolytes, or participation in designed synthetic cascades.

Intramolecular Reaction Pathways

1-Diazo-1H-indene possesses the structural elements conducive to a variety of intramolecular reactions, particularly upon conversion to a carbene or carbene-like intermediate. These reactions can lead to the formation of novel polycyclic systems. A close analog, 2-diazo-1-indanone, has been studied in this context.

A primary intramolecular pathway available to the carbene derived from 1-diazo-1H-indene is C-H insertion . The carbene can insert into adjacent C-H bonds of the indene ring system or any appended side chains. For instance, the rhodium(II) acetate (B1210297) catalyzed decomposition of 2-diazo-1-indanone in the presence of various substrates has been investigated. nih.gov While intermolecular reactions are also observed, the potential for intramolecular C-H insertion to form strained ring systems is a key consideration. The chemoselectivity of these insertion reactions is governed by the proximity of the C-H bonds to the carbene center and their electronic properties.

Another important intramolecular reaction is the Wolff rearrangement . Although more commonly associated with α-diazo ketones, if 1-diazo-1H-indene were to possess an adjacent carbonyl group (as in 2-diazo-1-indanone), it could undergo a Wolff rearrangement upon photolysis or thermolysis to form a ketene. wikipedia.org This ketene intermediate could then be trapped by nucleophiles or undergo intramolecular cycloadditions. In cyclic α-diazo ketones, the Wolff rearrangement typically results in a ring-contracted product. wikipedia.org

Furthermore, intramolecular cyclization reactions can occur if a suitable unsaturated moiety is present in a side chain attached to the indene core. The carbene generated from the diazo group can add to a tethered alkene or alkyne to form a new ring. The demonstration by Stork and Ficini that unsaturated diazoketones undergo intramolecular cyclization to form cyclopropanes set a precedent for this class of reactions. acs.org

| Reaction Type | Description | Potential Product from 1-Diazo-1H-indene derivative |

| Intramolecular C-H Insertion | Insertion of the carbene into a C-H bond within the molecule. | Fused polycyclic indene derivatives. |

| Wolff Rearrangement | Rearrangement of an α-diazo ketone to a ketene (applicable to analogs like 2-diazo-1-indanone). | Ring-contracted products. |

| Intramolecular Cyclization | Addition of the carbene to a tethered unsaturated group. | Indene-fused bicyclic systems. |

Applications of 1 Diazo 1h Indene in Complex Molecule Synthesis

Construction of Functionalized Indene (B144670) Scaffolds

The indene framework is a core structural motif in numerous natural products and pharmaceutical agents. The use of diazo compounds, particularly those related to the indene structure, has provided efficient pathways for the synthesis of highly functionalized indene derivatives.

A notable strategy involves the catalytic activation of diazo precursors. For instance, the metalloradical activation of o-cinnamyl N-tosyl hydrazones, which generate diazo intermediates in situ, has been shown to be an effective method for synthesizing substituted 1H-indenes. nih.gov This reaction proceeds via a Co(III)-carbene radical intermediate and represents a formal intramolecular carbene insertion into a vinylic C(sp²)-H bond. nih.gov The process is catalyzed by a low-spin cobalt(II) complex, [Co(II)(MeTAA)], and offers a practical route to a broad range of functionalized 1H-indene derivatives in good to excellent yields. nih.gov

The mechanism, supported by density functional theory (DFT) calculations, involves the formation of a Co(III)-carbene radical, followed by a radical ring-closure to form an indanyl/benzyl radical intermediate. nih.gov Subsequent elimination of the product regenerates the catalyst. nih.gov

Table 1: Cobalt-Catalyzed Synthesis of Substituted 1H-Indenes Data sourced from research on metalloradical activation of o-cinnamyl N-tosyl hydrazones. nih.gov

| Substrate (o-cinnamyl N-tosyl hydrazone derivative) | Product (1H-Indene derivative) | Yield (%) |

| Unsubstituted | 1-Benzyl-1H-indene | 85 |

| 4-Methylphenyl substituted | 1-(4-Methylbenzyl)-1H-indene | 92 |

| 4-Methoxyphenyl substituted | 1-(4-Methoxybenzyl)-1H-indene | 88 |

| 4-Chlorophenyl substituted | 1-(4-Chlorobenzyl)-1H-indene | 78 |

Synthesis of Diverse Fused Heterocyclic Systems

1-Diazo-1H-indene and its analogues are valuable precursors for the synthesis of complex fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

One powerful application is in the synthesis of spirocyclic compounds. For example, the Rh(III)-catalyzed reaction of 2-arylbenzimidazoles with 2-diazo-1H-indene-1,3(2H)-dione leads to the formation of spirocyclic benzimidazole-fused isoindoles through a [4+1] annulation. acs.org This reaction demonstrates the utility of diazo-indene derivatives in constructing intricate, three-dimensional heterocyclic architectures. acs.org

Furthermore, diazo compounds can be utilized in cycloaddition reactions to build heterocyclic rings. The reaction of diazo compounds with benzynes, generated in situ, can lead to the formation of indazoles, a class of nitrogen-containing heterocycles. While this has been demonstrated with simpler diazo compounds, the principle extends to more complex diazo reagents.

Table 2: Rh(III)-Catalyzed Synthesis of Spirocyclic Benzimidazole-Fused Isoindoles Data based on the reaction of 2-arylbenzimidazoles with 2-diazo-1H-indene-1,3(2H)-dione. acs.org

| 2-Arylbenzimidazole Substituent | Diazo Compound | Product | Yield (%) |

| Phenyl | 2-diazo-1H-indene-1,3(2H)-dione | Spiro[benzo nih.govacs.orgimidazo[2,1-a]isoindole-11,2'-indene]-1',3'(2'H)-dione | 78 |

Development of Multicomponent Coupling Strategies

Multicomponent reactions (MCRs) offer a highly efficient approach to molecular complexity from simple starting materials in a single step. Diazo compounds, including precursors to 1-Diazo-1H-indene, have been successfully employed in such strategies.

A prime example is the thermal cascade reaction of 1-diazonaphthalen-2(1H)-ones, which undergo a Wolff rearrangement to form a ketene (B1206846) intermediate. nih.govacs.orgacs.org This reactive ketene can then be trapped by an amine or an alcohol in the presence of an aldehyde to generate highly functionalized 1H-indene-3-carboxamides or 1H-indene-3-carboxylates, respectively. nih.govacs.orgacs.orgnnl.gov.np This catalyst-free, three-component coupling reaction provides a diverse range of indene derivatives with yields ranging from 39% to 94%. nnl.gov.np

Table 3: Three-Component Synthesis of Functionalized Indene Derivatives Data from thermal cascade reactions of 1-diazonaphthalen-2(1H)-ones. acs.orgacs.org

| Amine/Alcohol | Aldehyde | Product Type | Yield (%) |

| Benzylamine | Benzaldehyde | 1H-indene-3-carboxamide | 94 |

| Aniline | Furfural | 1H-indene-3-carboxamide | 85 |

| 1-Propanol | Benzaldehyde | 1H-indene-3-carboxylate | 56 |

| Phenol | 2-Thiophenecarboxaldehyde | 1H-indene-3-carboxylate | 48 |

Stereoselective Synthesis of Chiral Indene Derivatives

The development of stereoselective methods for the synthesis of chiral indene derivatives is of great importance due to their prevalence in biologically active molecules. While direct stereoselective reactions of 1-Diazo-1H-indene are an area of ongoing research, related strategies highlight the potential in this field.

One approach to obtaining chiral indenes is through enzymatic reactions. For instance, the stereoselective synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile has been achieved with high enantioselectivity using transaminase enzymes. ajpamc.com Although this specific example does not involve a diazo compound, it underscores the importance of chiral indane frameworks.

More relevant to diazo chemistry, the enantioselective homologation of ketones using α-alkyl α-diazo esters, catalyzed by a chiral scandium(III) N,N'-dioxide Lewis acid, has been reported to produce chiral β-keto esters with excellent regioselectivity and enantioselectivity. rsc.org This principle of chiral catalyst-controlled reaction of a diazo compound can be conceptually extended to diazo-indene systems for the stereoselective construction of chiral indene derivatives.

Ring Contraction and Homologation Methodologies

Diazo compounds are classic reagents for ring expansion (homologation) and, under specific conditions, ring contraction reactions. d-nb.infosci-hub.se These transformations provide access to different ring sizes from common precursors.

The homologation of ketones with diazo compounds is a well-established method for one-carbon ring expansion. rsc.org Cyclic ketones react with diazomethane (B1218177) or its derivatives to yield ring-expanded products. sci-hub.se The reactivity is influenced by factors such as ring strain and steric effects. sci-hub.se

Conversely, ring contraction can also be achieved. For example, the Tiffeneau–Demjanov rearrangement, which can involve diazo intermediates, can be utilized for ring contraction when the amino group is part of the ring system. d-nb.info

A more recent development is the photoredox-enabled ring expansion of indenes to naphthalenes using α-iodonium diazo compounds. rsc.org While this is a ring expansion rather than a contraction of the indene core, it demonstrates the utility of diazo chemistry in manipulating the ring structure of indenes to access other important aromatic systems. rsc.org

Computational and Theoretical Investigations of 1 Diazo 1h Indene Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of reactions involving 1-diazo-1H-indene. wikipedia.orgnih.gov DFT allows for the investigation of electronic structures and the prediction of reaction pathways for many-body systems like molecules. wikipedia.org These computational methods have been applied to understand the thermal and photochemical decomposition of diazo compounds, as well as their participation in various cycloaddition and insertion reactions. cdnsciencepub.comdicp.ac.cn

For instance, DFT calculations have been employed to study the formation of indenylcarbene from 1-diazo-1H-indene and its subsequent reactions. These calculations help in understanding the intricate details of bond-breaking and bond-forming processes, providing a step-by-step description of the reaction mechanism. In the context of more complex molecules containing the 1-diazo-1H-indene moiety, such as in lomaiviticin A, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to perform energy minimization and understand the spatial arrangement of the diazofluorene groups. nih.gov

Furthermore, theoretical studies have shed light on the divergent reactivity of diazo compounds. For example, in reactions with propargyl alcohols catalyzed by BF₃·OEt₂, DFT calculations can help rationalize the formation of highly substituted indenes through a proposed mechanism involving a Meyer-Schuster rearrangement followed by nucleophilic attack of the diazo compound and subsequent electrocyclic ring closure. acs.org Similarly, in rhodium-catalyzed reactions, DFT can be used to understand how the choice of catalyst and substrate dictates the reaction outcome, such as C-H insertion versus O-H insertion. researchgate.net

The application of DFT extends to understanding cycloaddition reactions. For 1,3-dipolar cycloadditions, DFT-based reactivity indices can predict the regioselectivity of the reaction between a diazo compound and a dipolarophile. nih.govresearchgate.net These calculations can determine whether the reaction is HOMO-LUMO controlled and can help in understanding the flow of electron density during the reaction. nih.gov

Transition State Analysis and Reaction Pathway Mapping

A critical aspect of understanding reaction mechanisms is the identification and characterization of transition states. Transition state analysis provides information about the energy barriers of a reaction, which in turn determines the reaction rate. Computational methods are invaluable for locating and analyzing these high-energy structures.

For reactions involving 1-diazo-1H-indene, transition state analysis has been used to map out entire reaction pathways, from reactants to products, including any intermediates. For example, in the rhodium-catalyzed ring expansion of indenes to naphthalenes using α-diazo sulfonium (B1226848) salts, DFT calculations were used to model the transition states for the electrocyclic ring opening of the intermediate cyclopropane (B1198618). rsc.org These calculations revealed that the endo transition state was significantly lower in energy than the exo transition state, explaining the observed stereoselectivity of the reaction. rsc.org

Similarly, in 1,3-dipolar cycloaddition reactions, the stereoselectivity can be understood by optimizing the transition state structures using methods like the QST3-based method. nih.govacs.org By comparing the energies of the transition states leading to different stereoisomers (e.g., exo and endo products), the preferred reaction pathway can be identified. nih.govresearchgate.net This type of analysis has been successfully applied to understand the diastereoselectivity in the reaction of azomethine ylides with various dipolarophiles. nih.govacs.org

The mapping of reaction pathways also helps in understanding complex, multi-step transformations. For instance, the thermal behavior of cycloadducts derived from diazoindene can be rationalized by computationally modeling the sequence of events, such as intramolecular electrocyclization followed by rearrangements. cdnsciencepub.com

Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational chemistry provides powerful tools for predicting the regioselectivity and stereoselectivity of chemical reactions, which is crucial for the synthesis of specific isomers. In the context of 1-diazo-1H-indene chemistry, these predictions are often based on the analysis of frontier molecular orbitals (FMOs), electrostatic potentials, and the relative energies of different transition states.

For 1,3-dipolar cycloaddition reactions, the regioselectivity can be rationalized by evaluating global and local electrophilicity and nucleophilicity descriptors derived from DFT calculations. nih.gov The interaction between the highest occupied molecular orbital (HOMO) of the dipole (the diazo compound) and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile often dictates the regiochemical outcome. researchgate.net For example, in the reaction of azomethine ylides with substituted acrylonitriles, DFT calculations at the B3LYP/cc-pVTZ level of theory have been used to successfully predict the observed exclusive regioselectivity. nih.gov

Stereoselectivity, the preferential formation of one stereoisomer over another, is also amenable to computational prediction. The diastereoselectivity of cycloaddition reactions is often determined by the relative energies of the transition states leading to the different diastereomers (e.g., exo vs. endo). nih.govacs.org By calculating these energy differences, it is possible to predict which product will be formed preferentially. For example, in the silver-catalyzed decomposition of α-diazo-β,γ-unsaturated esters, computational investigations have been used to rationalize the observed high stereoselectivity in the formation of (1E,3E)-dienes. thieme-connect.com

The following interactive table showcases representative data from computational studies on cycloaddition reactions, highlighting the prediction of stereoselectivity.

Electronic Structure Analysis of Reactive Intermediates (e.g., Carbenes, Ylides)

The reactions of 1-diazo-1H-indene often proceed through highly reactive intermediates such as carbenes and ylides. dicp.ac.cnnumberanalytics.comnumberanalytics.comwikipedia.org Understanding the electronic structure of these transient species is key to comprehending their reactivity and the subsequent reaction pathways.

Carbenes: The loss of nitrogen from 1-diazo-1H-indene generates indenylcarbene. Computational studies can reveal the electronic state of the carbene (singlet or triplet) and its geometric structure. acs.org The electronic distribution in the carbene, particularly the nature of the frontier orbitals, determines its electrophilic or nucleophilic character and its propensity to undergo insertion, addition, or rearrangement reactions. For instance, the interaction of a metal-carbene intermediate with a substrate can be modeled to understand the factors controlling C-H versus O-H insertion. dicp.ac.cnresearchgate.net

Ylides: Ylides are neutral, dipolar molecules that can be formed in reactions of carbenes or carbenoids. numberanalytics.comnumberanalytics.comwikipedia.org They are characterized by a positively charged heteroatom adjacent to a negatively charged carbon atom. numberanalytics.comwikipedia.org The electronic structure of ylides is often described as a resonance hybrid of a dipolar and a double-bonded form. numberanalytics.comwikipedia.org Computational analysis can provide insights into the bonding and charge distribution in these intermediates. For example, in the reaction of a rhodium-carbenoid with a sulfur-containing compound, a sulfur ylide can be formed as an intermediate, and its electronic structure will dictate its subsequent fate.

The following interactive table summarizes the key features of these reactive intermediates.

Energy Minimization and Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For a molecule like 1-diazo-1H-indene and its derivatives, understanding the preferred conformation is essential as it can influence reactivity.

Energy minimization calculations are used to find the most stable conformation (the one with the lowest energy) of a molecule. lumenlearning.com This is particularly important for large and flexible molecules where numerous conformations are possible. For example, in the study of lomaiviticin A, which contains two 1-diazo-1H-indene-4,7-dione units, energy minimization at the B3LYP 6-31G(d) level of theory in a water solvent continuum suggested a parallel conformation for the diazofluorene moieties. nih.gov This arrangement minimizes non-bonded interactions between the carbohydrate portions of the molecule. nih.gov

Advanced Analytical Techniques for Mechanistic and Structural Elucidation in 1 Diazo 1h Indene Research

Ultrafast Time-Resolved Spectroscopies (e.g., UV-Vis, Infrared) for Transient Species

Ultrafast time-resolved spectroscopies are indispensable for observing the short-lived intermediates that are fundamental to the photochemical reactions of diazo compounds. These techniques, with femtosecond (fs) to picosecond (ps) time resolution, allow for the direct detection and characterization of excited states and transient species like carbenes and ketenes.

In the study of diazo compounds, UV (266 nm) excitation can populate higher energy excited states (S5 and S7). nih.gov Following rapid internal conversion, lower energy excited states are formed, which can then undergo various transformations, including Wolff rearrangement to form ketenes or fragmentation to generate carbenes. nih.gov For instance, studies on Diazo Meldrum's acid, a related diazo compound, revealed that the singlet carbene is formed within 300 fs of the laser pulse and has a lifetime of 2.3 ps in acetonitrile. nih.gov The excited states themselves are often even shorter-lived, with lifetimes of less than 300 fs. nih.gov

Time-resolved infrared (TRIR) spectroscopy is particularly powerful for tracking the structural evolution of these transients. By monitoring the characteristic vibrational frequencies of functional groups, researchers can follow the disappearance of the diazo group, and the appearance of ketene (B1206846) and carbene intermediates. For example, in the photochemistry of N,N-diethyldiazoacetamide, ultrafast infrared spectroscopy showed the immediate formation of a β-lactam after the laser pulse, indicating a rearrangement in the excited state (RIES) mechanism. researchgate.net

The photolysis of diazonaphthoquinones, which can rearrange to form indenecarboxylic acids, has been studied using flash photolysis. careerchem.comresearchgate.net These studies have identified ketenes as key intermediates, forming within nanoseconds of excitation. careerchem.com The subsequent reaction of the ketene with water to form the carboxylic acid enol can also be monitored. careerchem.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is the primary technique for the detection and characterization of radical intermediates. researchgate.net In the context of 1-diazo-1H-indene research, EPR is crucial for studying reactions that proceed through radical pathways, such as those involving metalloradical catalysis or thermal dissociation of dimers. acs.orgacs.org

For example, the thermal dissociation of perchlorobis(1-indenyl) in trichlorobenzene solution generates the perchloro-1-indenyl radical, which has been detected by ESR spectroscopy. acs.org The ESR spectrum of this radical displays a characteristic seven-line pattern, suggesting interaction of the unpaired electron with the chlorine atoms at positions 1 and 3. acs.org

In studies of cobalt(III)-carbene radical catalyzed synthesis of substituted 1H-indenes, EPR spin-trapping experiments using phenyl N-tert-butylnitrone (PBN) have confirmed the radical nature of the reaction. acs.org Similarly, the reduction of amine-functionalized indenylmanganese(I) complexes can generate a rare Mn(0) metalloradical anion, which has been characterized by X-ray crystallography and EPR spectroscopy. chemrxiv.org DFT calculations in conjunction with EPR data help to elucidate the distribution of the unpaired spin density within the radical species. chemrxiv.org

The g-factor, a key parameter in EPR, provides information about the electronic environment of the unpaired electron and can help distinguish between different types of radicals, such as carbon-centered, oxygen-centered, or metal-centered radicals. researchgate.netchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of the final products of reactions involving 1-diazo-1H-indene.

1D NMR (¹H, ¹³C) for Product Identification

One-dimensional NMR, including ¹H and ¹³C NMR, is routinely used to identify the structure of isolated products. rsc.org Chemical shifts (δ) in ppm provide information about the electronic environment of each nucleus, while coupling constants (J) in Hz reveal connectivity between neighboring nuclei. For example, in the synthesis of various 1H-indene-3-carboxylates, ¹H and ¹³C NMR spectra are used to confirm the structure of the final products. rsc.org The characteristic signals for the indenyl protons and carbons, as well as those of the substituents, allow for unambiguous identification. rsc.org

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques provide more detailed information about the connectivity and spatial relationships of atoms within a molecule.

COSY (Correlation Spectroscopy) reveals scalar couplings between protons, helping to establish proton-proton connectivity networks.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.

These techniques are crucial for determining the regiochemistry and stereochemistry of complex products derived from 1-diazo-1H-indene reactions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. bioanalysis-zone.comlabmanager.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). bioanalysis-zone.comuni-rostock.de This precision allows for the calculation of a unique molecular formula from the exact mass, as the mass defect of individual isotopes is distinct. uni-rostock.de

For example, in the synthesis of 1H-indene-3-carboxylate derivatives, HRMS is used to confirm the elemental composition of the products. rsc.org The experimentally measured exact mass is compared to the calculated mass for the expected molecular formula, with a match providing strong evidence for the proposed structure. rsc.org This is particularly important for distinguishing between isomers that have the same nominal mass but different elemental compositions.

| Technique | Information Obtained | Application in 1-Diazo-1H-indene Research |

| Ultrafast Time-Resolved Spectroscopies | Detection and characterization of transient species (excited states, carbenes, ketenes) on fs-ps timescales. nih.govresearchgate.netaps.org | Elucidating photochemical reaction mechanisms, identifying short-lived intermediates. nih.govresearchgate.net |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection and characterization of radical intermediates. researchgate.netethernet.edu.et | Studying radical-mediated reactions, confirming the involvement of radical species. acs.orgacs.org |

| 1D NMR (¹H, ¹³C) Spectroscopy | Identification of product structures based on chemical shifts and coupling constants. madridge.orgacs.org | Routine characterization and confirmation of final reaction products. rsc.org |

| 2D NMR (COSY, HSQC, HMBC) Spectroscopy | Detailed connectivity and stereochemical information. | Elucidating complex molecular structures and stereochemistry of products. |

| High-Resolution Mass Spectrometry (HRMS) | Determination of precise molecular formula from exact mass measurement. bioanalysis-zone.comlabmanager.comuni-rostock.de | Confirming the elemental composition of synthesized compounds. rsc.org |

| Infrared (IR) Spectroscopy | Identification of functional groups and monitoring reaction progress. slideshare.netnumberanalytics.com | Tracking the disappearance of the diazo group and the appearance of new functional groups in products. mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Tracking and Reaction Monitoring

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. slideshare.net The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds. slideshare.net The diazo group (N₂) in 1-diazo-1H-indene has a strong and characteristic absorption band, typically in the range of 2100-2200 cm⁻¹. The disappearance of this band is a clear indicator of the reaction of the diazo compound.

In-situ IR spectroscopy, such as ReactIR, allows for the real-time monitoring of reactions. mdpi.com By tracking the changes in the IR spectrum over time, researchers can follow the concentration of reactants, intermediates, and products. numberanalytics.commdpi.com This provides valuable kinetic data and insights into the reaction mechanism. For example, one could monitor the decrease in the intensity of the diazo peak while simultaneously observing the appearance of a carbonyl peak from a ketene intermediate or a final ester product. This technique is particularly useful for optimizing reaction conditions and identifying key reaction events. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。